N-(3-bromophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromophenyl)-4-fluorobenzenesulfonamide can be synthesized through an amidation reaction. The process involves reacting 3-bromophenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled conditions . The reaction typically proceeds at room temperature and yields the desired sulfonamide compound after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
N-(3-bromophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-chlorobenzenesulfonamide
- N-(3-bromophenyl)-4-methylbenzenesulfonamide
- N-(3-bromophenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(3-bromophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl rings. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
16937-07-8 |
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Molecular Formula |
C12H9BrFNO2S |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H |
InChI Key |
YDCJTHVRPVVXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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